molecular formula C47H62N12O11S2 B12350177 bis[2-[4-[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]sulfonylpiperazin-1-yl]ethyl] carbonate

bis[2-[4-[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]sulfonylpiperazin-1-yl]ethyl] carbonate

Cat. No.: B12350177
M. Wt: 1035.2 g/mol
InChI Key: PWMGMUJSFWJURX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis[2-[4-[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]sulfonylpiperazin-1-yl]ethyl] carbonate is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[4,3-d]pyrimidin core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis[2-[4-[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]sulfonylpiperazin-1-yl]ethyl] carbonate typically involves multiple steps. One common approach starts with the preparation of 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzene-1-sulfonyl chloride . This intermediate is then reacted with piperazine derivatives under controlled conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Bis[2-[4-[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]sulfonylpiperazin-1-yl]ethyl] carbonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .

Scientific Research Applications

Bis[2-[4-[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]sulfonylpiperazin-1-yl]ethyl] carbonate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of bis[2-[4-[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]sulfonylpiperazin-1-yl]ethyl] carbonate involves its interaction with specific molecular targets and pathways. The pyrazolo[4,3-d]pyrimidin core is known to interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects .

Properties

Molecular Formula

C47H62N12O11S2

Molecular Weight

1035.2 g/mol

IUPAC Name

bis[2-[4-[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]sulfonylpiperazin-1-yl]ethyl] carbonate

InChI

InChI=1S/C47H62N12O11S2/c1-7-11-35-39-41(54(5)52-35)45(60)50-43(48-39)33-29-31(13-15-37(33)67-9-3)71(63,64)58-21-17-56(18-22-58)25-27-69-47(62)70-28-26-57-19-23-59(24-20-57)72(65,66)32-14-16-38(68-10-4)34(30-32)44-49-40-36(12-8-2)53-55(6)42(40)46(61)51-44/h13-16,29-30,41-42H,7-12,17-28H2,1-6H3

InChI Key

PWMGMUJSFWJURX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN(C2C1=NC(=NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CCOC(=O)OCCN5CCN(CC5)S(=O)(=O)C6=CC(=C(C=C6)OCC)C7=NC(=O)C8C(=N7)C(=NN8C)CCC)OCC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.